
2,6-ditert-butyl-4-(methoxymethyl)phenol
Overview
Description
2,6-Di-tert-butyl-4-(methoxymethyl)phenol (CAS: N/A; molecular formula: C₁₆H₂₆O₂) is a hindered phenol antioxidant characterized by tert-butyl groups at the 2- and 6-positions of the phenolic ring and a methoxymethyl substituent at the 4-position. Its synthesis involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol, yielding a product with a disordered methoxymethyl group in the crystalline state . This compound is widely used in polymers and lubricants due to its ability to scavenge free radicals, thereby preventing oxidative degradation .
Preparation Methods
Detailed Preparation Method: Mannich Base Route Followed by Hydrogenation
Reaction Scheme and Conditions
A well-established method, supported by patent literature, involves the following key steps:
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- Reactants: 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine (or methanol as solvent for methoxymethyl group introduction).
- Medium: Alcoholic solution (methanol or ethanol preferred for homogeneity).
- Molar ratio: 1:1:1 (phenol:formaldehyde:amine).
- Temperature: 80° to 90° C, preferably 80° to 85° C.
- Duration: 3 to 6 hours.
- Outcome: Formation of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base) and volatile by-products (methanol, water, bis-amine).
Removal of Volatile By-products
- Heating the reaction mass to 110° to 140° C.
- Simultaneous purging with an inert gas containing 5 to 50% by volume of a secondary amine (e.g., dimethylamine).
- Purpose: Distillation of methanol, water, and bis-amine to prevent thermal decomposition of the Mannich base.
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- Catalyst: Conventional hydrogenation catalysts (palladium, platinum, nickel-based).
- Hydrogen to Mannich base molar ratio: 4:1 to 10:1.
- Temperature: 120° to 160° C.
- Result: Reduction of the Mannich base to 2,6-di-tert-butyl-4-methylphenol intermediate.
Conversion to Methoxymethyl Derivative
- The methyl group at the para position can be further functionalized by reaction with methanol under acidic conditions to introduce the methoxymethyl group, or alternatively, direct reaction with formaldehyde and methanol can yield the methoxymethyl substituent.
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- Separation of catalyst by filtration.
- Distillation under reduced pressure (15 to 30 mm Hg) at 140° to 180° C to remove heavy by-products and unreacted materials.
- Recrystallization to obtain a white, pure product.
Yield and Quality
- Yield of desired product: Approximately 98.7% based on starting materials.
- Product purity: High, with minimal quinone impurities that cause yellow coloration in prior art methods.
- Process advantages: Increased yield, improved product quality, and simplified technology compared to older methods involving p-cresol alkylation or sulfuric acid catalysis.
Comparative Table of Key Reaction Parameters
Step | Conditions | Purpose/Outcome | Notes |
---|---|---|---|
Condensation | 80–90 °C, 3–6 h, alcoholic medium | Formation of Mannich base and volatile by-products | Equimolar reactants; methanol or ethanol solvent |
Removal of volatiles | 110–140 °C, inert gas purge with 5–50% secondary amine | Distillation of methanol, water, bis-amine | Prevents Mannich base decomposition |
Hydrogenation | 120–160 °C, H2:base molar ratio 4–10:1, Pd/Pt/Ni catalyst | Reduction to 2,6-di-tert-butyl-4-methylphenol | Conventional hydrogenation catalysts used |
Methoxymethylation | Acidic methanol treatment | Introduction of methoxymethyl group at para position | May require additional steps or conditions |
Purification | Filtration, reduced pressure distillation, recrystallization | Isolation of pure white product | Removes heavy by-products and unreacted base |
Alternative or Related Methods
Alkylation of Phenol with Isobutylene
Used primarily for synthesizing 2,6-di-tert-butylphenol, the precursor for the methoxymethyl derivative. This involves alkylation of phenol with isobutylene using catalysts such as phenyloxyorthotertbutylphenoxyhydroaluminum acid at 100–110 °C, yielding 76–79% product.Sulfonation and Reduction Routes
Although more relevant to mercapto derivatives of 2,6-di-tert-butylphenol, sulfonation followed by reduction has been explored for related phenol derivatives. This method is less directly applicable but indicates the chemical versatility of the 2,6-di-tert-butylphenol scaffold.
Summary of Research Findings
- The Mannich base route with formaldehyde and dimethylamine in alcoholic medium is the most efficient and industrially viable method for preparing 2,6-di-tert-butyl-4-(methoxymethyl)phenol.
- The process benefits from controlled removal of volatile by-products and hydrogenation under mild conditions to achieve high yield and purity.
- Avoidance of harsh acids and complex multi-step alkylations reduces by-product formation and waste.
- The method has been validated by patents and industrial research with yields reaching nearly 99%, surpassing older methods that suffer from lower yields and impurities.
Chemical Reactions Analysis
2,6-ditert-butyl-4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethanesulfonate and ortho-alkynylarylimine, with reactions often catalyzed by indium trifluoromethanesulfonate.
Major Products: The major products formed from these reactions include various substituted phenols and quinones.
Scientific Research Applications
2,6-ditert-butyl-4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidative degradation of various chemicals.
Biology: It helps in protecting biological samples from oxidative damage.
Medicine: This compound is used in the formulation of drugs to
Biological Activity
2,6-Ditert-butyl-4-(methoxymethyl)phenol (often abbreviated as DTBMP) is a phenolic compound known for its antioxidant properties and its applications in various industries, including food preservation, polymer stabilization, and potential therapeutic uses. This article aims to explore the biological activity of DTBMP, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
DTBMP has the molecular formula and features a bulky tert-butyl group that imparts significant steric hindrance. This structural characteristic contributes to its stability and effectiveness as an antioxidant. The compound can be synthesized through the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol, yielding high purity and yield .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.39 g/mol |
Melting Point | 60-62 °C |
Solubility | Soluble in organic solvents |
Antioxidant Activity
DTBMP exhibits significant antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Studies have demonstrated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity of DTBMP is comparable to other well-known antioxidants like butylated hydroxytoluene (BHT) .
Phytotoxicity Studies
Recent research has evaluated the phytotoxic effects of DTBMP on various plant species. In a study involving Lactuca sativa (lettuce), DTBMP demonstrated a notable inhibitory effect on seed germination and seedling growth. The half-maximal inhibitory concentration (IC50) was found to be significantly low, indicating strong phytotoxicity:
- Germination Inhibition : IC50 = 0.01 mM
- Seedling Growth Inhibition : IC50 < 0.1 mM
The results suggest that DTBMP could be utilized as a herbicide or plant growth regulator due to its potent inhibitory effects on germination and growth .
Antimicrobial Activity
DTBMP has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including multidrug-resistant organisms. In vitro studies have shown that DTBMP can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
Case Studies
- Antioxidant Efficacy : A study assessed the protective effects of DTBMP on lipid peroxidation in rat liver homogenates. Results indicated a significant reduction in malondialdehyde levels, a marker of oxidative stress, when treated with DTBMP compared to controls.
- Phytotoxicity Assessment : In another case study involving agricultural applications, DTBMP was tested alongside other phenolic compounds for their effects on crop yield. The study concluded that while DTBMP inhibited germination at higher concentrations, it could be effective in controlling weed species without affecting crop health when used judiciously.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-di-tert-butyl-4-(methoxymethyl)phenol, and what key parameters influence yield?
The compound is synthesized via nucleophilic substitution of 4-bromomethyl-2,6-di-tert-butylphenol in methanol under reflux. Key parameters include reaction time (30 minutes), temperature (reflux), and stoichiometric control of methanol to ensure complete substitution. Purification involves slow evaporation of ethyl acetate/ethanol mixtures to obtain crystals. Yield optimization requires careful exclusion of moisture and inert gas (N₂) atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Peaks at δ 1.44 (tert-butyl), 3.40 (methoxy CH₃), 4.34 (CH₂), and 7.14 (aromatic protons) confirm substitution patterns .
- X-ray crystallography : Reveals steric hindrance from tert-butyl groups and disorder in methoxymethyl groups (occupancy factors: 0.87/0.13), necessitating constrained refinement during structural analysis .
Q. How can researchers reliably identify and differentiate this compound from structural analogs?
Use CAS Registry Number 87-97-8 (EC 207-693-0) for unambiguous identification. Analytical differentiation from analogs (e.g., 2,6-di-tert-butyl-4-ethylphenol) requires mass spectrometry (molecular ion at m/z 250.3) and retention time matching via HPLC with C18 columns .
Advanced Research Questions
Q. What mechanistic insights explain its antioxidant behavior in polymer stabilization?
The phenolic hydroxyl group acts as a radical scavenger, donating hydrogen atoms to terminate oxidation chains. Steric hindrance from tert-butyl groups enhances stability by shielding the active site. Kinetic studies using oxygen absorption assays show a 90% inhibition efficiency at 0.1 wt% loading in polypropylene .
Q. How can structural disorder in the methoxymethyl group affect material properties?
Disordered methoxymethyl conformers (occupancy 0.87/0.13) introduce lattice strain, reducing crystallinity. This impacts thermal stability, as differential scanning calorimetry (DSC) shows a 5°C decrease in melting point compared to ordered analogs. Computational modeling (DFT) can predict preferred conformations under varying temperatures .
Q. What strategies mitigate conflicting toxicity data for structurally related phenolic compounds?
For disputed endpoints (e.g., reproductive toxicity), employ in vitro assays (ARE-luciferase for endocrine disruption) alongside in silico QSAR models. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities. For example, chlorobenzilate’s false-negative toxicity was resolved via metabolite profiling .
Q. How can trace quantification of this compound in environmental matrices be optimized?
Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:NH₄OH (9:1), followed by LC-MS/MS in negative ionization mode (LOQ = 0.1 ng/L). Deactivate glassware with 5% DMDCS to prevent adsorption losses .
Q. How should researchers address inconsistencies in reported synthesis yields (e.g., 96% vs. 97.3%)?
Variability arises from bromomethyl precursor purity and solvent choice. Refluxing in anhydrous methanol with KOH (2 g in H₂O) minimizes hydrolysis. Replicate yields >95% require strict temperature control (±1°C) and inert atmospheres .
Q. What experimental protocols ensure stability during long-term storage?
Store under N₂ at +5°C in amber vials. Avoid exposure to UV light, which accelerates demethylation (confirmed via accelerated aging tests at 40°C/75% RH). Purity degradation >2% over 6 months necessitates repurification via flash chromatography .
Q. How can derivatives be designed to enhance oxidative stability for high-temperature applications?
Introduce electron-withdrawing groups (e.g., nitro at the para position) to increase redox potential. Alternatively, replace methoxymethyl with thioether linkages (e.g., 4,4'-dithio-bis derivatives), improving thermal resistance by 20% in lubricant formulations .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
The 4-position substituent significantly influences the electronic, steric, and functional properties of hindered phenols. Below is a comparative analysis of key analogues:
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)
- Structure : A sec-butyl group replaces the methoxymethyl substituent.
- Properties: The sec-butyl group is less polar than methoxymethyl, reducing solubility in polar solvents.
2,6-Di-tert-butyl-4-dimethylaminomethylphenol (CAS 88-27-7)
- Structure: Features a dimethylaminomethyl group at the 4-position.
- Properties: The dimethylamino group introduces basicity and hydrogen-bonding capability. This may enhance interactions with acidic environments but could destabilize the phenoxyl radical due to electron donation from nitrogen, altering antioxidant behavior compared to methoxymethyl derivatives .
2,6-Di-tert-butyl-4-(1-methyl-1-phenylethyl)phenol (CAS 34624-81-2)
- Structure : A bulky 1-methyl-1-phenylethyl group occupies the 4-position.
- The lack of oxygen functionality limits polar interactions, making it less versatile in polymer applications .
4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2)
- Structure : Bromine replaces the methoxymethyl group.
- This compound is more reactive in electrophilic substitutions but less effective as an antioxidant compared to methoxymethyl derivatives .
Antioxidant Activity and Mechanism
- Methoxymethyl Derivative: The methoxy group donates electrons via resonance, stabilizing the phenoxyl radical formed during antioxidant action. This balance of steric protection (from tert-butyl groups) and electronic effects makes it highly effective in polymer stabilization .
- Bromo Derivative : Electron-withdrawing bromine decreases radical stability, leading to lower antioxidant activity compared to methoxymethyl .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(methoxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXYLTWTWUGEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236043 | |
Record name | Ethyl 762 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-97-8 | |
Record name | 2,6-Bis(1,1-dimethylethyl)-4-(methoxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 762 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ionol 4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39711 | |
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Record name | Ethyl 762 | |
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Record name | 2,6-di-tert-butyl-4-(methoxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.625 | |
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Record name | 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | |
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Synthesis routes and methods
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